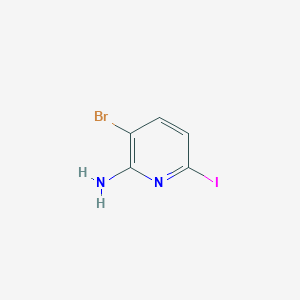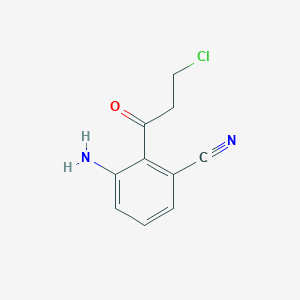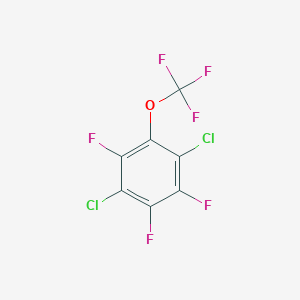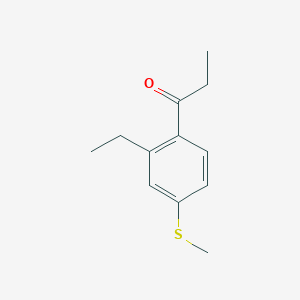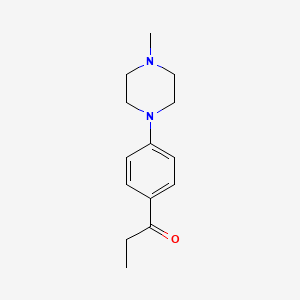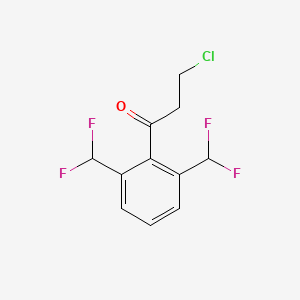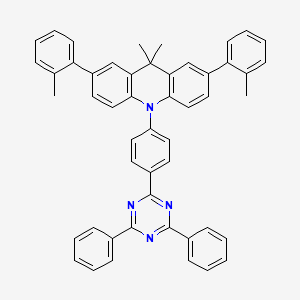
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and an acridine moiety, which is a nitrogen-containing heterocycle. The combination of these two structural motifs imparts unique electronic and photophysical properties to the compound, making it valuable in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine core, which can be achieved through the nucleophilic substitution of cyanuric chloride with appropriate aromatic amines. The acridine moiety is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling . The final product is obtained after purification steps, including recrystallization or chromatography.
Analyse Chemischer Reaktionen
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Wissenschaftliche Forschungsanwendungen
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological systems due to its fluorescent properties, which make it useful as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine involves its interaction with molecular targets through its electronic and photophysical properties. The triazine and acridine moieties allow the compound to participate in various electronic transitions, making it an effective material for applications in optoelectronics and photonics. The compound can also interact with biological molecules through π-π stacking interactions and hydrogen bonding, making it useful in biological studies .
Vergleich Mit ähnlichen Verbindungen
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine can be compared with other similar compounds such as:
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ): This compound also contains a triazine and acridine moiety but has a spiro linkage, which imparts different electronic properties.
3’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ): Similar to QAF-TRZ, this compound has a spiro linkage and is used in OLED applications.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C50H40N4 |
|---|---|
Molekulargewicht |
696.9 g/mol |
IUPAC-Name |
10-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9,9-dimethyl-2,7-bis(2-methylphenyl)acridine |
InChI |
InChI=1S/C50H40N4/c1-33-15-11-13-21-41(33)38-25-29-45-43(31-38)50(3,4)44-32-39(42-22-14-12-16-34(42)2)26-30-46(44)54(45)40-27-23-37(24-28-40)49-52-47(35-17-7-5-8-18-35)51-48(53-49)36-19-9-6-10-20-36/h5-32H,1-4H3 |
InChI-Schlüssel |
JXEUPPCIUHDPER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC3=C(C=C2)N(C4=C(C3(C)C)C=C(C=C4)C5=CC=CC=C5C)C6=CC=C(C=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



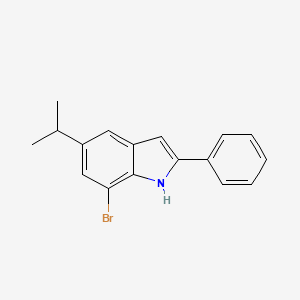

![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)

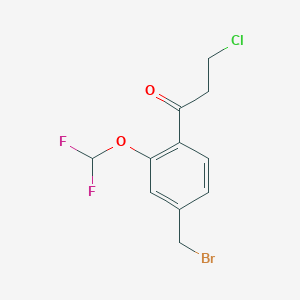
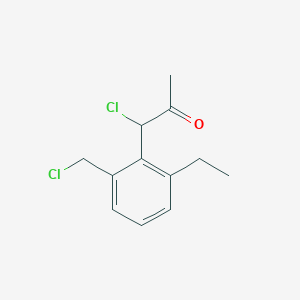
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
